Vinyl-tert-butoxydiacetoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyl-tert-butoxydiacetoxysilane is an organosilicon compound characterized by the presence of vinyl, tert-butoxy, and diacetoxy functional groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinyl-tert-butoxydiacetoxysilane can be synthesized by reacting tetraacetoxysilane with tert-butanol. The reaction is typically carried out at temperatures up to 60°C, and the resulting product is isolated . Another method involves reacting di-tert-butoxydichlorosilane with acetic acid in the presence of suitable acid acceptors and solvents .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Vinyl-tert-butoxydiacetoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl group to ethyl or other alkyl groups.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium or nickel are employed under hydrogenation conditions.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are used.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, alkylsilanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Vinyl-tert-butoxydiacetoxysilane has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: It finds applications in drug delivery systems and the development of medical devices due to its biocompatibility and stability.
Wirkmechanismus
The mechanism of action of vinyl-tert-butoxydiacetoxysilane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. The vinyl group allows for further functionalization through polymerization or addition reactions. The tert-butoxy and diacetoxy groups provide stability and reactivity, enabling the compound to participate in various chemical processes. The molecular targets and pathways involved include the formation of siloxane networks and the modification of organic and inorganic surfaces .
Vergleich Mit ähnlichen Verbindungen
Vinyl-tert-butoxydiacetoxysilane can be compared with other similar compounds such as:
Di-tert-butoxydiacetoxysilane: Similar in structure but lacks the vinyl group, making it less versatile for polymerization reactions.
Di-tert-butoxydichlorosilane: Used in similar applications but involves different synthetic routes and reaction conditions.
Vinyltrimethoxysilane: Contains a vinyl group but different alkoxy groups, leading to variations in reactivity and applications.
This compound stands out due to its unique combination of functional groups, providing a balance of stability, reactivity, and versatility in various applications.
Eigenschaften
CAS-Nummer |
64426-40-0 |
---|---|
Molekularformel |
C10H18O5Si |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
[acetyloxy-ethenyl-[(2-methylpropan-2-yl)oxy]silyl] acetate |
InChI |
InChI=1S/C10H18O5Si/c1-7-16(13-8(2)11,14-9(3)12)15-10(4,5)6/h7H,1H2,2-6H3 |
InChI-Schlüssel |
MKIGOIXSOYVYHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O[Si](C=C)(OC(=O)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.